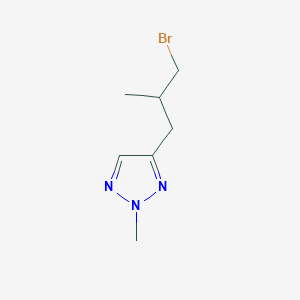

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole

Description

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole (CAS: 1849248-11-8) is a halogenated triazole derivative characterized by a 1,2,3-triazole ring substituted with a 2-methyl group and a 3-bromo-2-methylpropyl chain. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C7H12BrN3 |

|---|---|

Molecular Weight |

218.09 g/mol |

IUPAC Name |

4-(3-bromo-2-methylpropyl)-2-methyltriazole |

InChI |

InChI=1S/C7H12BrN3/c1-6(4-8)3-7-5-9-11(2)10-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

SOMUNFWQGYDFLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NN(N=C1)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2-methylpropylamine with 2-methyl-2H-1,2,3-triazole under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the triazole ring or the bromo group can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.

Biological Studies: It is used in studies to understand the biological activity and mechanism of action of triazole derivatives.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.

Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromo-substituted alkyl chain may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Halogen Substituent Variations

4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole

- Molecular Formula : C₄H₆ClN₃

- Key Features : The shorter chloromethyl chain reduces steric hindrance compared to the bromo-2-methylpropyl group. Chlorine’s lower atomic weight and electronegativity may result in weaker leaving-group ability, affecting reactivity in substitution reactions.

- Applications : Used in small-scale syntheses, with prices ranging from €235.45/25 mg to €1,804.95/500 mg, indicating higher production costs relative to brominated analogs .

4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole

- Molecular Formula : C₄H₆BrN₃

- Key Features : The bromomethyl group provides intermediate reactivity between chloro and iodo analogs. Its SMILES (CN1N=CC(=N1)CBr) highlights a compact structure, contrasting with the branched propyl chain in the target compound .

- Applications : Priced at €804.00/50 mg, it serves as a versatile intermediate, though its shorter chain may limit applications requiring lipophilic side chains .

Aromatic and Heterocyclic Modifications

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Molecular Formula: C₂₂H₁₅BrN₄OS Key Features: Incorporates a benzoxazole ring and thione group, enhancing π-π stacking and hydrogen-bonding capabilities. The bromophenyl moiety may improve binding to aromatic receptors in therapeutic targets.

Applications: Limited commercial availability (CAS: 2059988-29-1) suggests niche use in specialized syntheses .

Physicochemical and Reactivity Profiles

Biological Activity

4-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. The triazole moiety is recognized for its pharmacological significance, particularly in the development of antifungal, antibacterial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound based on recent research findings.

The molecular formula of this compound is , with a molecular weight of 218.09 g/mol. It exhibits notable physical properties such as a boiling point of approximately 161–162 °C and a melting point around 22 °C .

Antimicrobial Activity

Triazoles are widely studied for their antimicrobial properties. Compounds containing the triazole ring have been shown to exhibit significant activity against various bacterial strains. For instance, studies have indicated that derivatives of triazoles can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The specific compound has shown promising results in preliminary tests against common pathogens.

Anti-inflammatory Effects

Research on similar triazole derivatives has demonstrated their potential to modulate inflammatory responses. In vitro studies involving peripheral blood mononuclear cells (PBMC) have indicated that certain triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 . This suggests that this compound may possess similar anti-inflammatory properties.

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various cell lines. Initial findings suggest low toxicity levels at therapeutic doses, making it a candidate for further development in pharmacological applications. For example, studies have shown that at concentrations up to 100 µg/mL, cell viability remains high (over 90%), indicating a favorable safety profile .

Case Studies

Recent studies have focused on synthesizing new derivatives based on the triazole framework and evaluating their biological activities. For example:

- Study on Anti-inflammatory Activity : A study synthesized several triazole derivatives and assessed their effects on cytokine release in PBMC cultures. The most active compounds significantly inhibited TNF-α production by up to 60% at optimal doses .

- Antimicrobial Efficacy Assessment : Another research project evaluated various triazole derivatives against a panel of bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli.

Comparative Analysis of Triazole Derivatives

The following table summarizes the biological activities observed in various triazole derivatives compared to this compound:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (TNF-α Inhibition %) | Cytotoxicity (Cell Viability %) |

|---|---|---|---|

| This compound | TBD | TBD | >90% |

| Triazole Derivative A | 6.25 | 60% | >95% |

| Triazole Derivative B | 12.5 | 50% | >92% |

| Triazole Derivative C | 25 | 40% | >88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.